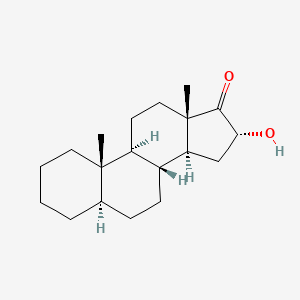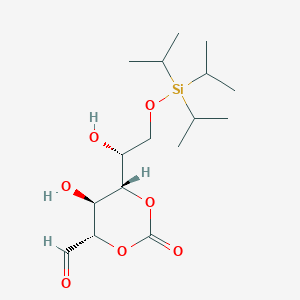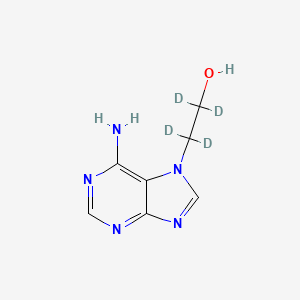
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.
Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.
Mecanismo De Acción
The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.
2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.
2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.
Uniqueness
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
Clave InChI |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N |
SMILES canónico |
C1=NC(=C2C(=N1)N=CN2CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


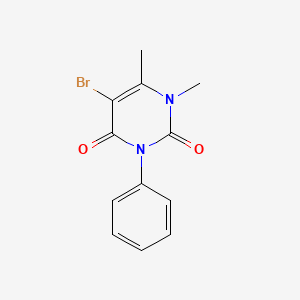
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
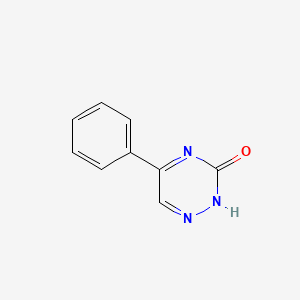
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
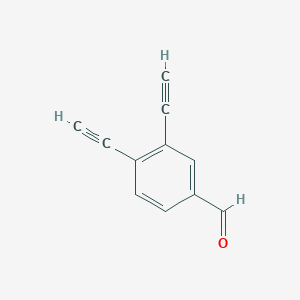
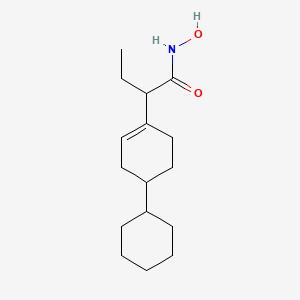
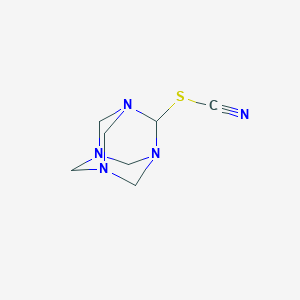

![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)

![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
